molecular formula C20H21N5O3S B2862467 2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide CAS No. 886957-72-8

2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2862467
CAS No.: 886957-72-8
M. Wt: 411.48
InChI Key: BFXVQFXOSLYXFD-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazine derivatives, characterized by a triazinone core (4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl) with a sulfanyl (-S-) bridge connecting to an N-phenylacetamide moiety. The 4-ethoxyphenylmethyl group at position 6 of the triazine ring introduces steric bulk and lipophilicity, which may influence solubility and receptor binding. Such derivatives are often synthesized via nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., , Scheme 1).

Properties

IUPAC Name

2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-2-28-16-10-8-14(9-11-16)12-17-19(27)25(21)20(24-23-17)29-13-18(26)22-15-6-4-3-5-7-15/h3-11H,2,12-13,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXVQFXOSLYXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide typically involves multiple stepsSpecific reagents and catalysts, such as sodium borohydride (NaBH4) for reduction reactions, are often used to facilitate these steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent variations and their impact on physicochemical properties:

Table 1: Structural and Physicochemical Comparison of Triazine-Sulfanyl-Acetamide Derivatives

Compound ID/Name Triazine Substituents Phenyl Substituents Melting Point (°C) Yield (%) Key References
Target Compound: 2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide 6-(4-ethoxyphenylmethyl) -H (parent phenyl) Not reported Not reported -
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide (ZINC3311913) 6-methyl 4-isopropyl Not reported Not reported [3]
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (15) 4-ethyl, 5-(4-acetylamino-phenoxy) 2-methyl-5-nitro 207.6–208.5 45 [7]
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (18) 4-phenyl, 5-(4-acetylamino-phenoxy) 4-nitro 273.0–274.0 57 [7]
N-(3,4-Difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl), 5-(4-chlorophenyl) 3,4-difluoro Not reported Not reported [9]

Key Observations:

Triazine Ring Modifications: Alkyl/Aryl Groups: The target compound’s 4-ethoxyphenylmethyl group enhances lipophilicity compared to simpler alkyl groups (e.g., methyl in ZINC3311913). Bulky aryl substituents (e.g., phenyl in compound 18) may hinder crystallization, as reflected in higher melting points (273°C vs. 207°C for smaller substituents). Heterocyclic Hybrids: Compounds like 15 and 18 incorporate 1,2,4-triazole rings instead of triazinones, which may alter electronic properties and bioactivity.

Phenyl Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Nitro (compound 18) and chloro/fluoro (compound from ) substituents increase polarity and melting points due to stronger intermolecular interactions.
  • Electron-Donating Groups (EDGs) : Ethoxy (target compound) and isopropyl (ZINC3311913) groups improve lipophilicity but may reduce aqueous solubility.

Synthetic Yields :

  • Yields for triazole analogs (45–57%) suggest moderate efficiency, likely influenced by steric hindrance during coupling steps. The target compound’s synthesis may face similar challenges due to its bulky 4-ethoxyphenylmethyl group.

Research Findings and Implications

  • Synthesis : Analogous compounds () are synthesized via multi-step routes involving thiolation, nucleophilic substitution, and amide coupling. The target compound likely follows a similar pathway.
  • Characterization: Infrared (IR) and NMR spectroscopy are standard for confirming sulfanyl, carbonyl, and aromatic moieties in related derivatives.
  • Biological Potential: While explicit data are lacking, the presence of sulfanyl-acetamide and triazine motifs in antimicrobial agents (e.g., ) underscores the need for targeted bioassays.

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